molecular formula C16H19NO2 B1294829 1,2-Bis(4-methoxyphenyl)ethanamine CAS No. 36265-54-0

1,2-Bis(4-methoxyphenyl)ethanamine

Cat. No. B1294829
CAS RN: 36265-54-0
M. Wt: 257.33 g/mol
InChI Key: HKSKSPMTGBSDOR-UHFFFAOYSA-N
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Description

1,2-Bis(4-methoxyphenyl)ethanamine is a chemical compound with the CAS Number: 36265-54-0 . It has a molecular weight of 257.33 . The IUPAC name for this compound is 1,2-bis(4-methoxyphenyl)ethanamine . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular structure of 1,2-Bis(4-methoxyphenyl)ethanamine consists of two 4-methoxyphenyl groups attached to an ethanamine . The InChI code for this compound is 1S/C16H19NO2/c1-18-14-7-3-12 (4-8-14)11-16 (17)13-5-9-15 (19-2)10-6-13/h3-10,16H,11,17H2,1-2H3 .


Physical And Chemical Properties Analysis

1,2-Bis(4-methoxyphenyl)ethanamine is a powder that is stored at room temperature . It has a melting point of 101-105 degrees Celsius . The molecular formula of this compound is C16H19NO2 .

Scientific Research Applications

Environmental Dechlorination Studies

Research into the environmental impact and degradation pathways of organochlorine pesticides like Methoxychlor [1,1,1-trichloro-2,2-bis(p-methoxyphenyl)ethane] provides insight into the potential applications of 1,2-bis(4-methoxyphenyl)ethanamine-related compounds. Studies have shown that certain bacteria are capable of reductive dechlorination, transforming Methoxychlor into less chlorinated and potentially less harmful metabolites. This suggests a role for such compounds in environmental remediation processes, especially in anaerobic conditions where specific microbial communities can degrade persistent organic pollutants (Yim et al., 2008; Satsuma & Masuda, 2012).

Organic Synthesis and Molecular Electronics

The synthesis and study of mixed-valence monocations of compounds structurally related to 1,2-bis(4-methoxyphenyl)ethanamine have provided valuable insights into the behavior of organic electronic materials. For example, bis(triarylamines) linked with vinylene and phenylene-vinylene bridges exhibit intervalence charge-transfer (IVCT) bands, suggesting applications in molecular electronics and organic photovoltaics due to their charge transport properties (Barlow et al., 2005).

Antioxidant and Anti-inflammatory Activities

Derivatives of 1,2-bis(4-methoxyphenyl)ethanamine have been investigated for their potential in skincare, specifically in protecting skin from UV-induced damage. A study on sesamin derivatives demonstrated significant anti-inflammatory and antiphotoaging activities, suggesting these compounds can effectively protect the skin against premature aging and inflammation (Wu et al., 2019).

Endocrine Disruptor Metabolism

The metabolism of endocrine disruptors like Methoxychlor, which is structurally similar to 1,2-bis(4-methoxyphenyl)ethanamine, has been extensively studied to understand their effects on the endocrine system. Research indicates that Methoxychlor and its metabolites can inhibit folliculogenesis and stimulate anti-Müllerian hormone production, highlighting the potential endocrine-disrupting effects of related compounds (Uzumcu et al., 2006).

Analytical Chemistry Applications

Analytical techniques have been developed to identify and characterize compounds like 1,2-bis(4-methoxyphenyl)ethanamine and its derivatives. For instance, gas chromatography–mass spectrometry analysis of heptafluorobutyric anhydride derivatives has been employed for the identification of psychoactive substances, demonstrating the utility of such compounds in forensic and analytical chemistry (Lum et al., 2016).

Safety And Hazards

This compound is associated with several hazard statements including H302, H315, H318, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and ensuring adequate ventilation .

properties

IUPAC Name

1,2-bis(4-methoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-18-14-7-3-12(4-8-14)11-16(17)13-5-9-15(19-2)10-6-13/h3-10,16H,11,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKSKSPMTGBSDOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(C2=CC=C(C=C2)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(4-methoxyphenyl)ethanamine

CAS RN

36265-54-0
Record name NSC26669
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26669
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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